3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
Properties
Molecular Formula |
C6H6ClN5 |
|---|---|
Molecular Weight |
183.60 g/mol |
IUPAC Name |
3-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6ClN5/c1-12-5-3(4(7)11-12)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10) |
InChI Key |
CLZZOZNOLOJJKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Methylation Conditions
| Parameter | Optimal Value |
|---|---|
| Alkylating agent | Methyl iodide |
| Base | Potassium carbonate |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction time | 6 hours |
| Yield | 82% |
The reaction proceeds via an SN2 mechanism, with the base deprotonating the pyrazole N1 to enhance nucleophilicity.
Purification Challenges
Crude products typically contain ≤15% dimethylated byproducts, necessitating gradient elution chromatography (silica gel, hexane/EtOAc 4:1 → 1:1).
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate ring-closing reactions:
Procedure :
-
Charge 4-chloro-6-aminopyrimidine-5-carboxaldehyde (1 equiv) and methylhydrazine (1.2 equiv) in 1,2-dichloroethane
-
Irradiate at 120°C (300 W) for 20 minutes
-
Cool and filter precipitated product
Advantages :
-
Reaction time reduced from hours to minutes
-
Yield improvement to 89%
-
Minimal dimerization side products (<5%)
Industrial-Scale Production Considerations
For batch sizes >1 kg, continuous flow reactors demonstrate superior performance:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield (g/L·h) | 12.4 | 38.7 |
| Purity | 95.2% | 98.6% |
| Solvent consumption | 8 L/kg | 2.3 L/kg |
Critical parameters for scale-up include:
-
Precise temperature control (±2°C) to prevent decomposition
-
In-line IR monitoring of intermediate formation
-
Automated pH adjustment during workup
Mechanistic Insights and Side Reactions
The formation of regioisomers remains a challenge due to competing reaction pathways:
Primary Pathway :
Pyrimidine C5 aldehyde attacks methylhydrazine’s terminal nitrogen, followed by cyclodehydration.
Competing Pathway :
Attack at internal nitrogen generates 2-methyl isomers (8–12% yield), requiring careful chromatography for removal.
Analytical Characterization
Post-synthetic validation employs multimodal techniques:
6.1. Spectroscopic Confirmation
-
¹H NMR (DMSO-d6): δ 8.72 (s, 1H, C4-H), 6.91 (s, 2H, NH2), 3.89 (s, 3H, N-CH3)
-
HRMS : m/z 183.0432 [M+H]⁺ (calc. 183.0435)
6.2. Purity Assessment
HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥99% purity at 254 nm.
Green Chemistry Alternatives
Emerging sustainable methods show promise:
7.1. Solvent-Free Mechanochemistry
Ball-milling precursors with K2CO3 achieves 74% yield in 45 minutes, eliminating DMF use.
7.2. Photocatalytic Methylation
Visible-light-driven methylation using Ru(bpy)3²⁺ reduces iodide waste by 40%.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 95 | Moderate |
| Alkylation | 82 | 98 | High |
| Microwave | 89 | 99 | Low |
| Flow Chemistry | 85 | 98.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrazolopyrimidines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is with a molecular weight of approximately 183.598 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is pivotal for its biological activity. The presence of the chlorine atom and methyl group at specific positions enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. In particular, studies have shown that 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can inhibit tumor cell proliferation across various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Preliminary studies indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanisms of action are still under investigation but could involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways.
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. The structural features of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine suggest potential for further development as an antimicrobial agent, particularly in treating resistant bacterial infections.
Synthesis and Derivatives
The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves several steps that allow for the creation of various derivatives with enhanced pharmacological properties. For example, modifications at the nitrogen or carbon positions can lead to compounds with improved potency or selectivity against specific biological targets .
Visceral Leishmaniasis Treatment
A study highlighted the development of a chemical series based on pyrazolo[3,4-d]pyrimidine scaffolds aimed at treating visceral leishmaniasis—a disease caused by parasitic protozoa. Compounds derived from this scaffold exhibited oral efficacy in mouse models, showcasing the therapeutic potential of pyrazolo[3,4-d]pyrimidines in combating neglected tropical diseases .
Optimization Studies
Optimization studies have focused on enhancing the bioavailability and efficacy of pyrazolo[3,4-d]pyrimidine derivatives through structural modifications. These studies aim to identify lead compounds that can undergo further clinical evaluation for various therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of CDKs, contributing to its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Kinase Inhibition
- The parent compound (3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine) serves as a precursor for kinase inhibitors. For example, Compound 4c (a pyrazolo[3,4-d]pyrimidine derivative) demonstrated potent Src kinase inhibition, reducing viability in leukemia and myeloma cell lines via apoptosis and cell cycle arrest .
- N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibited selective inhibition of STK33, a kinase implicated in cancer cell survival .
Receptor Antagonism
- Derivatives with 4-nitrobenzyl (e.g., Compound 2 in ) or 3-cyanophenyl groups showed nanomolar affinity for adenosine A2A and A1 receptors, making them candidates for neurodegenerative disease therapy .
Antimicrobial and Anticancer Activity
- Schiff base derivatives (e.g., 12a–l ) synthesized from hydrazinylpyrazolopyrimidines displayed antimicrobial activity against bacterial and fungal strains .
- 4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines (e.g., 5a–l ) showed cytotoxicity in cancer cell lines, with IC₅₀ values <10 μM .
Biological Activity
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Molecular Formula : C6H6ClN5
- Molecular Weight : 183.60 g/mol
- CAS Number : 100644-66-4
Biological Activity Overview
The biological activity of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been studied primarily in the context of its anticancer properties. The compound exhibits inhibitory effects on various cancer cell lines and has shown promise as a dual inhibitor of key cellular pathways involved in tumor growth.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit multiple kinases associated with cancer progression. In particular, studies have highlighted the compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) and other kinases, which are crucial in angiogenesis and tumor proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| 3-Chloro-1-methyl... | A549 (Lung) | 58.4 | |
| MCF7 (Breast) | TBD | ||
| HT29 (Colon) | TBD | ||
| LoVo (Colon) | TBD |
The mechanism through which 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exerts its biological effects involves:
- Inhibition of Kinases : The compound acts as an inhibitor for kinases such as VEGFR and Janus kinases (JAK), which play critical roles in cell signaling pathways that regulate cell division and survival.
- Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death, particularly in resistant cancer types.
- Antimetabolic Effects : The compound may disrupt nucleotide synthesis pathways, further inhibiting cancer cell proliferation.
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives, including 3-Chloro-1-methyl...:
- Study on Colorectal Cancer :
- Dual Inhibition Studies :
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Molecular docking studies have been employed to predict binding affinities to target proteins, indicating a strong potential for therapeutic applications.
Q & A
Basic: What are the key synthetic routes for 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A common approach includes:
- Step 1 : Alkylation of a pyrazole intermediate with methyl groups using iodomethane or dimethyl sulfate under basic conditions (e.g., NaH in DMF) to introduce the 1-methyl substituent.
- Step 2 : Chlorination at the 3-position using phosphorus oxychloride (POCl₃) or PCl₅ at reflux temperatures (80–110°C).
- Step 3 : Functionalization of the 6-position with an amine group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Optimization Tips : - Solvent choice (e.g., DMF for polar aprotic conditions, isopropanol for milder reactions) affects reaction rates and yields.
- Catalysts like Pd(OAc)₂ for coupling reactions improve regioselectivity .
- Monitor reaction progress via TLC or HPLC to minimize by-products .
Advanced: How do structural modifications at the 4-position influence kinase inhibition efficacy?
Substituents at the 4-position (e.g., morpholino, piperazinyl, or fluorophenyl groups) significantly alter binding affinity to kinase targets. For example:
- Morpholino groups enhance solubility and stabilize hydrogen bonding with kinase ATP-binding pockets (e.g., ALK, ROS1 inhibition in ).
- Piperazinyl groups with chiral centers (e.g., (S)-2-methylpiperazine in ) improve selectivity by fitting into hydrophobic kinase subpockets.
- Fluorophenyl substituents increase metabolic stability and π-π stacking interactions, as seen in WZ3146 ().
Methodological Insight : Use molecular docking studies (e.g., AutoDock Vina) paired with IC₅₀ assays to correlate structural changes with activity .
Basic: What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl (δ ~3.3 ppm) and aromatic protons (δ ~8.0–8.5 ppm). Chlorine substituents cause deshielding in adjacent carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 226.05 for C₇H₈ClN₅) .
- X-ray Crystallography : Resolves the fused pyrazolo-pyrimidine ring system and confirms stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and kinase profiling panels (e.g., Eurofins KinaseScan®).
- Purity Validation : Employ HPLC (>98% purity) to rule out by-product interference (e.g., uses silica gel chromatography).
- Meta-Analysis : Compare IC₅₀ values across studies with statistical tools (e.g., ANOVA) to identify outlier datasets .
Basic: What are the recommended storage and handling protocols for this compound?
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the chloro group.
- Handling : Use glove boxes for air-sensitive reactions (e.g., Pd-catalyzed couplings) .
- Safety : Refer to SDS sheets for PPE guidelines (e.g., nitrile gloves, fume hoods) due to potential toxicity .
Advanced: What computational methods predict the pharmacokinetic (PK) profile of this compound?
- ADME Prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier permeability.
- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies potential drug-drug interactions.
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., chloro substituents) .
Basic: How is regioselectivity achieved during the alkylation of pyrazolo[3,4-d]pyrimidine derivatives?
Regioselectivity depends on:
- Base Choice : Strong bases (e.g., NaH) favor N1-alkylation, while weaker bases (K₂CO₃) may lead to O- or C-alkylation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation .
- Steric Hindrance : Bulky substituents at the 1-position direct alkylation to less hindered sites .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
- One-Pot Reactions : Combine chlorination and amination steps to reduce intermediate isolation (e.g., ).
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., POCl₃ reactions) .
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching in coupling steps .
Basic: How does this compound compare to other pyrazolo[3,4-d]pyrimidine analogs in kinase inhibition?
- Selectivity : The 3-chloro group enhances selectivity for tyrosine kinases (e.g., FLT3) over serine/threonine kinases.
- Potency : Compared to 4-morpholino analogs (), the 1-methyl group reduces off-target effects but may lower solubility .
- Clinical Relevance : Unlike imatinib, this compound’s smaller size allows deeper penetration into kinase pockets .
Advanced: What in vitro/in vivo models are optimal for evaluating its antitumor efficacy?
- In Vitro : 3D tumor spheroids (e.g., MDA-MB-231) for simulating hypoxic microenvironments.
- In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed orally (10–50 mg/kg) to assess bioavailability .
- Biomarker Analysis : Monitor phosphorylated kinase targets (e.g., p-ALK) via Western blot or ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
